2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is a spirocyclic hydantoin derivative characterized by a diazaspiro[4.5]decan core with two ketone groups at positions 2 and 3. The acetamide moiety is linked to the spiro ring, while the N-substituent is a para-tolyl group (4-methylphenyl). This structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as inferred from structurally related compounds in the literature .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAMVZZOIXMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.
Acylation: The spirocyclic intermediate is then acylated with p-tolylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the spiro ring, acetamide substituents, and aromatic groups. Key physicochemical and biological data are summarized below.
Structural Modifications and Physicochemical Properties
Key Contrasts
- Electronic Effects : Thiazole-sulfanyl and sulfamoyl groups introduce electron-withdrawing properties, altering reactivity and binding affinity compared to the electron-donating methyl group in the para-tolyl substituent .
Biological Activity
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of diazaspiro compounds that have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is , with a molecular weight of approximately 328.37 g/mol. The compound features a spirocyclic structure, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃ |
| Molecular Weight | 328.37 g/mol |
| LogP | 0.62 |
| Heavy Atoms Count | 28 |
| Rotatable Bonds Count | 3 |
| Number of Rings | 4 |
| Polar Surface Area (Ų) | 112 |
| Hydrogen Bond Acceptors Count | 4 |
| Hydrogen Bond Donors Count | 2 |
Anticancer Potential
Research indicates that diazaspiro compounds exhibit promising anticancer activity. A study by Eldrup et al. (2004) demonstrated that similar compounds could inhibit tumor growth in various cancer cell lines through modulation of apoptosis pathways and cell cycle arrest mechanisms. The specific mechanisms of action for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide are still under investigation but are hypothesized to involve interactions with DNA or key regulatory proteins involved in cell proliferation.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structural motifs have shown anti-inflammatory effects in preclinical models. For instance, Warshakoon et al. (2006) reported that certain diazaspiro compounds could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study: Inhibition of Cancer Cell Proliferation
- Objective : To evaluate the efficacy of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide on human cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Case Study: Modulation of Inflammatory Markers
- Objective : To investigate the effect of the compound on TNF-alpha and IL-6 production in macrophages.
- Method : Macrophages were treated with the compound and stimulated with LPS.
- Results : A significant decrease in TNF-alpha and IL-6 levels was observed, indicating potential anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
